4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Overview
Description
4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of sulfonyl, benzyl, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-phenyl-1,3,4-oxadiazole can be prepared by reacting phenylhydrazine with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
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Esterification: : The final step involves the esterification of the oxadiazole derivative with the sulfonylated benzyl alcohol. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structural features suggest potential biological activity. Oxadiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Research into this compound could reveal similar activities, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new polymers or as a component in organic electronic devices due to its conjugated system and potential for electron transport.
Mechanism of Action
The exact mechanism of action for 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which could be crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(isopropylsulfonyl)benzyl benzoate: Lacks the oxadiazole ring, potentially reducing its biological activity.
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the sulfonylbenzyl group, which might affect its solubility and reactivity.
4-(methylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Similar structure but with a methyl group instead of isopropyl, which could influence its steric and electronic properties.
Uniqueness
The combination of the isopropylsulfonyl group and the oxadiazole ring in 4-(isopropylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate provides a unique set of properties, including potential biological activity and versatility in chemical synthesis. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17(2)33(29,30)22-14-8-18(9-15-22)16-31-25(28)21-12-10-20(11-13-21)24-27-26-23(32-24)19-6-4-3-5-7-19/h3-15,17H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDNWMTBWGTQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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